An In-depth Technical Guide to 4-(5-Bromo-2-thienyl)pyrimidine: Synthesis, Properties, and Applications
An In-depth Technical Guide to 4-(5-Bromo-2-thienyl)pyrimidine: Synthesis, Properties, and Applications
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the chemical properties, a proposed synthetic route, and potential applications of the heterocyclic compound 4-(5-Bromo-2-thienyl)pyrimidine. As a molecule combining the structural features of both pyrimidine and thiophene, it holds significant interest for medicinal chemistry and materials science. This document synthesizes established chemical principles and field-proven insights to serve as a valuable resource for professionals in drug discovery and development.
Introduction: A Scaffold of Potential
The fusion of a pyrimidine ring with a substituted thiophene moiety in 4-(5-Bromo-2-thienyl)pyrimidine creates a unique electronic and structural landscape. Pyrimidine derivatives are fundamental components of numerous biologically active compounds, including anticancer and antiviral agents, owing to their ability to mimic nucleobases and interact with various biological targets.[1][2] Similarly, the thiophene ring is a prevalent scaffold in medicinal chemistry, known for its metabolic stability and capacity to engage in various intermolecular interactions.[3] The presence of a bromine atom on the thiophene ring provides a reactive handle for further functionalization, making 4-(5-Bromo-2-thienyl)pyrimidine a versatile intermediate for the synthesis of more complex molecules.
Physicochemical Properties
While specific experimental data for 4-(5-Bromo-2-thienyl)pyrimidine is not extensively reported in the literature, its properties can be reliably predicted based on its structural analogue, 5-bromo-4-(2-thienyl)pyrimidine, and general chemical principles.
| Property | Value | Source |
| Molecular Formula | C₈H₅BrN₂S | [4] |
| Molecular Weight | 241.11 g/mol | [4] |
| Appearance | Expected to be a solid at room temperature | Inferred |
| Solubility | Likely soluble in common organic solvents such as dichloromethane, ethyl acetate, and dimethylformamide. | Inferred |
| Boiling Point (Predicted) | 332 °C at 760 mmHg | [4] |
| Density (Predicted) | 1.642 g/cm³ | [4] |
Proposed Synthesis and Mechanism
The most logical and efficient synthetic route to 4-(5-Bromo-2-thienyl)pyrimidine is through a palladium-catalyzed cross-coupling reaction. The Suzuki-Miyaura coupling is a highly versatile and widely used method for the formation of C-C bonds between aryl or heteroaryl halides and boronic acids.[5]
The proposed synthesis involves the coupling of a halogenated pyrimidine with a brominated thienylboronic acid or, alternatively, a pyrimidine boronic acid with a dihalogenated thiophene. Given the commercial availability and established reactivity of the precursors, the coupling of 4-chloropyrimidine with 5-bromo-2-thienylboronic acid is a practical approach.
Proposed Synthetic Workflow
Caption: Proposed Suzuki-Miyaura coupling for the synthesis of 4-(5-Bromo-2-thienyl)pyrimidine.
Detailed Experimental Protocol (Proposed)
Materials:
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4-Chloropyrimidine
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5-Bromo-2-thienylboronic acid
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Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]
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Potassium carbonate (K₂CO₃) or Cesium carbonate (Cs₂CO₃)
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1,4-Dioxane
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Water, degassed
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Ethyl acetate
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Brine
Procedure:
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To a flame-dried Schlenk flask, add 4-chloropyrimidine (1.0 eq), 5-bromo-2-thienylboronic acid (1.2 eq), and potassium carbonate (2.0 eq).
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Add the palladium catalyst, tetrakis(triphenylphosphine)palladium(0) (0.05 eq).
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Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.
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Add degassed 1,4-dioxane and water in a 4:1 ratio via syringe.
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Heat the reaction mixture to 90 °C and stir for 12-18 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
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Upon completion, cool the reaction mixture to room temperature.
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Dilute the mixture with ethyl acetate and wash with water and then brine.
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Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
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Purify the crude product by column chromatography on silica gel to afford the desired 4-(5-Bromo-2-thienyl)pyrimidine.
Mechanistic Insights
The Suzuki-Miyaura coupling reaction proceeds through a well-established catalytic cycle.
Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
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Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-chlorine bond of 4-chloropyrimidine to form a Pd(II) complex.
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Transmetalation: The 5-bromo-2-thienylboronic acid, activated by the base to form a boronate species, transfers the thienyl group to the palladium center.
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Reductive Elimination: The pyrimidinyl and thienyl groups on the palladium complex couple and are eliminated, forming the final product and regenerating the Pd(0) catalyst.
Chemical Reactivity and Potential for Further Functionalization
The 4-(5-Bromo-2-thienyl)pyrimidine molecule possesses two key sites for further chemical modification: the bromine atom on the thiophene ring and the pyrimidine ring itself.
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Further Cross-Coupling Reactions: The bromine atom on the thiophene ring is susceptible to further palladium-catalyzed cross-coupling reactions, such as Suzuki, Stille, or Sonogashira couplings. This allows for the introduction of a wide variety of aryl, heteroaryl, or alkynyl substituents at this position, enabling the synthesis of a diverse library of compounds for structure-activity relationship (SAR) studies. The reactivity of halogens in these couplings generally follows the order I > Br > Cl, making the C-Br bond more reactive than a potential C-Cl bond on the pyrimidine ring.[6]
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Nucleophilic Aromatic Substitution (SNAr): The electron-deficient nature of the pyrimidine ring makes it susceptible to nucleophilic aromatic substitution, particularly if further activating groups are present.
Applications in Drug Discovery and Materials Science
Thienopyrimidine scaffolds are of significant interest in medicinal chemistry due to their diverse biological activities. They have been investigated as anti-inflammatory, antimicrobial, and anticancer agents.[7] The ability to readily functionalize 4-(5-Bromo-2-thienyl)pyrimidine at the bromine position makes it an attractive starting material for the development of novel kinase inhibitors, which often feature substituted bi-heterocyclic cores.
In the realm of materials science, thiophene- and pyrimidine-containing molecules are explored for their electronic and photophysical properties. The extended π-system of 4-(5-Bromo-2-thienyl)pyrimidine and its derivatives could lead to applications in organic electronics, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).
Conclusion
4-(5-Bromo-2-thienyl)pyrimidine is a versatile heterocyclic compound with significant potential as a building block in both medicinal chemistry and materials science. While detailed experimental data for this specific molecule is sparse, its synthesis can be reliably achieved through established palladium-catalyzed cross-coupling methodologies. The presence of a reactive bromine handle allows for extensive derivatization, paving the way for the exploration of its utility in the development of novel therapeutic agents and functional organic materials. This guide provides a solid foundation for researchers to embark on the synthesis and exploration of this promising chemical entity.
References
- ChemicalBook. 4-Chloro-5-Bromopyrimidine. (Accessed March 13, 2026).
- BenchChem. A Comparative Guide to the Reactivity of 5- Bromothiophene-2-carboxylic Acid and 5. (Accessed March 13, 2026).
- Miyaura, N.; Suzuki, A. Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews. 1995, 95 (7), 2457–2483.
- BenchChem.
- ChemNet. 5-bromo-4-thiophen-2-ylpyrimidine. (Accessed March 13, 2026).
- Fagnou, K. et al. Palladium-catalyzed coupling reactions of bromothiophenes at the C-H bond adjacent to the sulfur atom with a new activator system, AgNO3/KF. Organic Letters. 2005, 7 (22), 4843-4846.
- Al-Zaydi, K. M. Mechanistic pathways for halogen dance reactions in bromo. Journal of Chemical Sciences. 2014, 126 (1), 139-147.
- ChemBK. pyrimidine, 5-bromo-4-chloro-. (Accessed March 13, 2026).
- DESIGN, SYNTHESIS AND BIOLOGICAL EVALUATION OF NOVEL BROMO-PYRIMIDINE ANALOGS AS ANTICANCER AND ANTIMICROBIAL AGENTS. World Journal of Pharmacy and Pharmaceutical Sciences. 2018, 7 (9), 929-943.
- BenchChem. Application Notes and Protocols: Suzuki Coupling Reactions with 4-Chloropyrimidines. (Accessed March 13, 2026).
- SYNTHESIS OF SOME 4-BROMOPYRIMIDINES AND CONDENSED 4-BROMOPYRIMIDINES BY ONE-POT REACTION. HETEROCYCLES. 1999, 51 (11), 2723-2728.
- BenchChem. A Comparative Guide to the Synthesis of 5-Bromo-2-chloropyrimidine. (Accessed March 13, 2026).
- Alchem Pharmtech. CAS 5162-74-3 | 5-Bromo-4-(thiophen-2-yl)pyrimidine. (Accessed March 13, 2026).
- ChemScene. 34801-14-4 | 4-(5-Bromo-2-thienyl)-2-thiazolamine. (Accessed March 13, 2026).
- BenchChem. Application Notes and Protocols for the Stille Coupling of 4-Chloro-6-(3-iodophenyl)pyrimidine. (Accessed March 13, 2026).
- Dolšak, A. et al. Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines with Aryl and Heteroaryl Boronic Acids.
- Wallace, D. J.; Klauber, D. J.; Chen, C. Y. One-pot Double Suzuki Couplings of Dichloropyrimidines. Organic letters. 2003, 5 (24), 4741-4743.
- PrepChem.com. Synthesis of 2-Phenacylthio-5-bromopyrimidine. (Accessed March 13, 2026).
- Abdelhamid, A. O. et al. Synthesis of some new Thieno[2,3-b]pyridines, Pyrimidino[4',5':4,5]thieno[2,3-b]pyridine and Pyridines Incorporating 5-Bromobenzofuran-2-yl Moiety. Molecules. 2015, 20 (1), 822-838.
- Kumar, V. et al. Recent Advances in Pyrimidine-Based Drugs. Molecules. 2023, 28 (14), 5408.
- Sharma, A. et al. Pyrimidines: A New Versatile Molecule in the Drug Development Field, Scope, and Future Aspects. Molecules. 2024, 29 (3), 643.
- El-Sayed, N. N. E. et al. Docking Study of Novel Thiophene Derivatives Synthesized by Stille Cross Coupling with Potent Anti-Cancer Activity. International Journal of Petrochemical Science & Engineering. 2023, 8 (3), 64-71.
- Chen, H. et al. D-π-A Structured Porphyrins for Highly Efficient Dye-Sensitized Soar Cells. Journal of Materials Chemistry A. 2013, 1 (42), 13149-13158.
- Dolšak, A. et al. Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines with Aryl and Heteroaryl Boronic Acids.
- CymitQuimica. CAS 154321-60-5: 4-(2-Thienyl)-2-pyrimidinamine. (Accessed March 13, 2026).
- Al-Omair, M. A. et al. Design and Synthesis of New Thiophene/Thieno[2,3-d]pyrimidines along with Their Cytotoxic Biological. Molecules. 2022, 27 (1), 123.
- MilliporeSigma. 4-Bromo-5-methyl-2-(methylthio)pyrimidine. (Accessed March 13, 2026).
- Rizwan, K. et al. Regioselective synthesis of 2-(bromomethyl)-5-aryl-thiophene derivatives via palladium (0) catalyzed suzuki cross-coupling reactions: as antithrombotic and haemolytically active molecules. Chemistry Central Journal. 2017, 11 (1), 1-10.
- Singh, K. et al. Regioselective synthesis of 6-substituted-2-amino-5-bromo-4(3H)-pyrimidinones and evaluation of their antiviral activity. Bioorganic & Medicinal Chemistry Letters. 2010, 20 (2), 701-704.
- Barvian, M. et al. Discovery of 2-pyrimidyl-5-amidothiophenes as potent inhibitors for AKT: synthesis and SAR studies. Bioorganic & Medicinal Chemistry Letters. 2006, 16 (16), 4288-4292.
- Inxight Drugs. 5-Bromo-2-[(2-thienylmethyl)sulfonyl]pyrimidine. (Accessed March 13, 2026).
- Espinet, P.; Echavarren, A. M. The Mechanisms of the Stille Reaction. Angewandte Chemie International Edition. 2004, 43 (36), 4704-4734.
- El-Damasy, A. K. et al. Full article: Synthesis, molecular modelling and biological evaluation of new 4-aminothiophene and thienopyrimidine compounds. Journal of Enzyme Inhibition and Medicinal Chemistry. 2023, 38 (1).
- Thermo Fisher Scientific. Stille Cross-Coupling Reaction. (Accessed March 13, 2026).
- ChemRxiv. Room temperature nucleophilic aromatic substitution of 2-halopyridinium ketene hemiaminals with sulfur nucleophiles. (2023).
- MilliporeSigma. Methyl 5-bromo-2-(methylthio)
